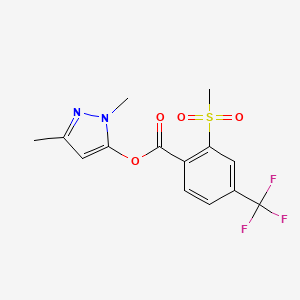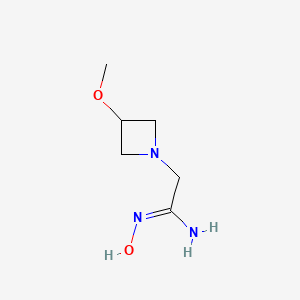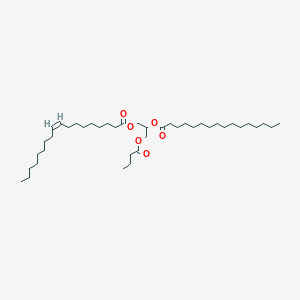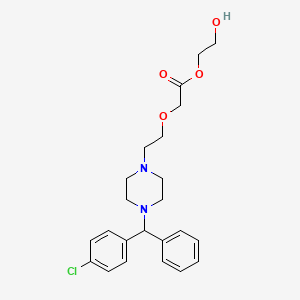
Cetirizine Polyethylene Glycol (PEG) Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cetirizine Polyethylene Glycol (PEG) Ester is a pharmaceutical adduct derived from cetirizine dihydrochloride. Cetirizine is an orally active and selective H1-receptor antagonist used for the treatment of allergy symptoms. The esterification of cetirizine with polyethylene glycol enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The esterification of cetirizine with polyethylene glycol involves the reaction of cetirizine, which possesses carboxylic acid functionality, with polyethylene glycol. This reaction is typically carried out in the presence of a catalyst under controlled temperature conditions. The reaction is reversible and follows second-order kinetics .
Industrial Production Methods: In industrial settings, the esterification process is optimized to ensure high yield and purity. The reaction is conducted in large reactors with precise control over temperature and pH. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction progress and identify the reaction products .
Analyse Chemischer Reaktionen
Types of Reactions: Cetirizine Polyethylene Glycol (PEG) Ester undergoes various chemical reactions, including oxidation and esterification. The oxidation of cetirizine in the presence of polyethylene glycol leads to the formation of cetirizine N-oxide .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and sodium percarbonate are commonly used oxidizing agents.
Esterification: The esterification reaction is facilitated by catalysts and is conducted at elevated temperatures (50°C to 80°C) to enhance the reaction rate.
Major Products:
Oxidation: Cetirizine N-oxide.
Esterification: this compound.
Wissenschaftliche Forschungsanwendungen
Cetirizine Polyethylene Glycol (PEG) Ester has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Cetirizine Polyethylene Glycol (PEG) Ester involves its interaction with H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. By competing with histamine for these receptor sites, it effectively reduces allergy symptoms . The degradation of cetirizine in polyethylene glycol arises from the reaction between the drug and reactive peroxide intermediates, such as peroxyl radicals formed through the oxidation of polyethylene glycol .
Vergleich Mit ähnlichen Verbindungen
Indomethacin Polyethylene Glycol Ester: Another esterified compound used in pharmaceutical formulations.
Polyethylene Glycol (PEG) Esters: A broad category of compounds formed by reacting polyethylene glycol with various carboxylic acids.
Uniqueness: Cetirizine Polyethylene Glycol (PEG) Ester is unique due to its rapid esterification rate compared to other compounds like indomethacin. This rapid reaction rate enhances its utility in pharmaceutical formulations, particularly in improving the solubility and bioavailability of cetirizine .
Eigenschaften
Molekularformel |
C23H29ClN2O4 |
|---|---|
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
2-hydroxyethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C23H29ClN2O4/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-16-29-18-22(28)30-17-15-27/h1-9,23,27H,10-18H2 |
InChI-Schlüssel |
FSIOECPQMZXWHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOCC(=O)OCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



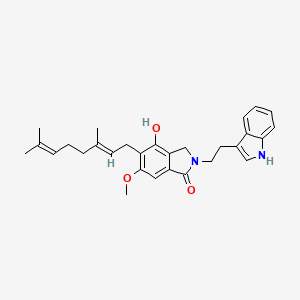
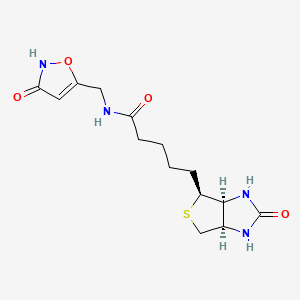

![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
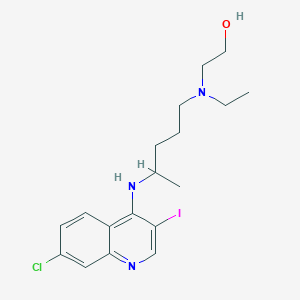
![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)
![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)
